N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride
Description
N2-(3,4-Dimethylphenyl)-N4,N6-Diethyl-1,3,5-Triazine-2,4,6-Triamine Hydrochloride is a trisubstituted 1,3,5-triazine derivative featuring a 3,4-dimethylphenyl group at the N2 position and diethylamine groups at N4 and N5. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biological and pharmaceutical applications.
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6.ClH/c1-5-16-13-19-14(17-6-2)21-15(20-13)18-12-8-7-10(3)11(4)9-12;/h7-9H,5-6H2,1-4H3,(H3,16,17,18,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPDODMCVTWWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C)C)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained. For instance, the synthesis might involve the use of organic solvents and reagents under controlled conditions to achieve high purity and yield.
Industrial Production Methods
Industrial production of This compound is usually carried out in large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure consistency and quality. The use of advanced technologies and equipment helps in optimizing the production process, reducing waste, and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a different set of products compared to reduction or substitution.
Scientific Research Applications
N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
- Target Compound : Combines one aromatic (3,4-dimethylphenyl) and two alkyl (diethyl) groups. The aryl group contributes π-electron density, while alkyl groups donate electrons inductively, creating a balanced electronic profile.
- Tris-Alkyl Derivatives :
Physicochemical Properties
Key Observations :
- The target compound’s mixed substitution balances lipophilicity (from aryl) and solubility (from alkyl and HCl salt), contrasting with purely aryl or alkyl derivatives.
- Hydrochloride salts generally improve aqueous solubility compared to free bases (e.g., TAT vs. Hexamethyl Derivative) .
Biological Activity
N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride is a compound belonging to the triazine family, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H22ClN7
- Molar Mass : 351.84 g/mol
- CAS Number : 1179443-75-4
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. The reaction pathways often include alkylation and amination processes that lead to the formation of the triazine core with specific substitutions on the nitrogen atoms.
Antitumor Activity
Research indicates that certain triazine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine have shown promising results against various cancer cell lines. Notably:
- In vitro studies demonstrated that related triazines can inhibit the growth of melanoma cells with a GI50 (Growth Inhibition 50%) value as low as .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of DNA synthesis : Triazines can interfere with DNA replication and repair mechanisms in cancer cells.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death pathways in malignant cells.
Study 1: Antitumor Efficacy
A study conducted on a series of triazine derivatives found that those with specific substituents exhibited enhanced cytotoxicity against breast cancer and melanoma cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl rings significantly influence biological activity.
| Compound | Cell Line Tested | GI50 (M) |
|---|---|---|
| Triazine A | MALME-3 M (melanoma) | |
| Triazine B | MCF-7 (breast cancer) |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms involved in the action of triazines revealed that these compounds could inhibit specific kinases involved in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in treated cells.
Q & A
Basic: What are the standard protocols for synthesizing N2-(3,4-dimethylphenyl)-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine hydrochloride?
The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. Key steps include:
- Step 1 : React cyanuric chloride with 3,4-dimethylaniline in anhydrous dichloromethane at 0–5°C to substitute the first chlorine atom .
- Step 2 : Introduce diethylamine at 20–25°C to substitute the second chlorine, followed by morpholine for the third substitution at 40–50°C .
- Purification : Crystallization from ethanol/water mixtures improves purity. Yield optimization requires strict stoichiometric control (1:1 molar ratios for each substitution) .
Basic: Which analytical techniques are critical for characterizing this triazine derivative?
Core methods include:
- NMR (¹H/¹³C) : Assigns substituent positions on the triazine ring (e.g., δ 2.2 ppm for dimethylphenyl methyl groups) .
- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430.91) and purity (>98%) .
- X-ray crystallography : Resolves hydrogen-bonding patterns in the hydrochloride salt form .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity or enzyme inhibition studies may arise from:
- Structural analogs : Subtle differences in substituents (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) alter binding affinities .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .
Methodological solutions :
Advanced: What computational strategies predict the reactivity of this triazine in nucleophilic substitution reactions?
- DFT calculations : Model transition states for chlorine substitution by amines. Key parameters include activation energy (ΔG‡) and charge distribution on the triazine ring .
- Machine learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents (e.g., acetonitrile vs. DCM) and catalysts (e.g., triethylamine) .
- In silico SAR : Dock substituent-modified analogs into target enzymes (e.g., kinases) to prioritize synthesis candidates .
Basic: How is solubility optimized for in vitro assays?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5 mg/mL in PBS) compared to free bases .
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin complexes to prevent precipitation in cell culture media .
Advanced: What strategies improve yield in multi-step synthesis?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., diethylamine over-alkylation) by precise temperature/residence time control .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for faster morpholine substitution .
- In-line analytics : FTIR monitors reaction progress in real time to halt steps at >95% conversion .
Basic: What are the documented biological targets of this compound?
- Kinase inhibition : Potent activity against EGFR (IC₅₀ = 0.8 μM) due to hydrogen bonding between the triazine core and kinase hinge region .
- Antimicrobial effects : Disrupts bacterial topoisomerase IV (MIC = 4 μg/mL against S. aureus) via intercalation .
Advanced: How to design SAR studies for triazine derivatives?
- Substituent libraries : Synthesize analogs with:
- Phenyl ring modifications : Fluorine at para-position enhances metabolic stability .
- Amine variations : Cyclic amines (e.g., piperidine) improve membrane permeability .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Basic: What safety protocols are critical when handling this compound?
- PPE : Gloves and goggles mandatory; avoid inhalation of hydrochloride salt dust .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .
Advanced: How to troubleshoot low reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
